
N-(2-Thiophen-3-ylpropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Thiophen-3-ylpropyl)prop-2-enamide, also known as TPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPPB is a selective inhibitor of the TRPC5 ion channel, which is involved in various physiological and pathological processes.
Mechanism of Action
N-(2-Thiophen-3-ylpropyl)prop-2-enamide is a selective inhibitor of the TRPC5 ion channel, which is involved in various physiological and pathological processes, including neuronal excitability, synaptic plasticity, and inflammation. TRPC5 is expressed in various tissues, including the brain, lungs, and gut, making it a potential target for the treatment of various diseases. N-(2-Thiophen-3-ylpropyl)prop-2-enamide binds to the intracellular domain of TRPC5, preventing its activation and subsequent ion influx. This mechanism of action has been extensively studied and validated, making N-(2-Thiophen-3-ylpropyl)prop-2-enamide a promising candidate for the development of new therapeutics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-Thiophen-3-ylpropyl)prop-2-enamide have been extensively studied in various animal models. N-(2-Thiophen-3-ylpropyl)prop-2-enamide has been shown to reduce neuronal excitability, synaptic plasticity, and inflammation, which are all involved in the pathogenesis of various diseases. Furthermore, N-(2-Thiophen-3-ylpropyl)prop-2-enamide has been shown to have analgesic effects, making it a potential candidate for the development of new pain medications. N-(2-Thiophen-3-ylpropyl)prop-2-enamide has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-Thiophen-3-ylpropyl)prop-2-enamide has several advantages for lab experiments. It is a selective inhibitor of the TRPC5 ion channel, making it a valuable tool for investigating the role of TRPC5 in various physiological and pathological processes. Furthermore, N-(2-Thiophen-3-ylpropyl)prop-2-enamide has been extensively studied and validated, making it a reliable tool for scientific research. However, N-(2-Thiophen-3-ylpropyl)prop-2-enamide also has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. Furthermore, N-(2-Thiophen-3-ylpropyl)prop-2-enamide has potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the investigation of N-(2-Thiophen-3-ylpropyl)prop-2-enamide. One potential direction is the development of new therapeutics based on the mechanism of action of N-(2-Thiophen-3-ylpropyl)prop-2-enamide. TRPC5 is involved in various physiological and pathological processes, making it a potential target for the treatment of various diseases. Furthermore, the investigation of the off-target effects of N-(2-Thiophen-3-ylpropyl)prop-2-enamide may lead to the identification of new targets for drug development. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(2-Thiophen-3-ylpropyl)prop-2-enamide. The low solubility of N-(2-Thiophen-3-ylpropyl)prop-2-enamide in water may limit its bioavailability, making it important to investigate the optimal dosing and administration routes. Finally, the investigation of the long-term effects of N-(2-Thiophen-3-ylpropyl)prop-2-enamide in animal models may provide valuable insights into the safety and efficacy of N-(2-Thiophen-3-ylpropyl)prop-2-enamide as a potential therapeutic.
Synthesis Methods
The synthesis of N-(2-Thiophen-3-ylpropyl)prop-2-enamide involves the reaction of 3-bromothiophene with propargylamine, followed by the addition of propenal. The final product is obtained through a purification process, which includes column chromatography and recrystallization. The synthesis of N-(2-Thiophen-3-ylpropyl)prop-2-enamide has been optimized to increase the yield and purity of the compound, making it more accessible for scientific research.
Scientific Research Applications
N-(2-Thiophen-3-ylpropyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2-Thiophen-3-ylpropyl)prop-2-enamide has also been investigated for its anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in various tissues, including the brain, lungs, and gut. Furthermore, N-(2-Thiophen-3-ylpropyl)prop-2-enamide has been shown to have analgesic effects, making it a potential candidate for the development of new pain medications.
properties
IUPAC Name |
N-(2-thiophen-3-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-3-10(12)11-6-8(2)9-4-5-13-7-9/h3-5,7-8H,1,6H2,2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCODKCXNIPFPIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)C1=CSC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2401521.png)
![N''-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide](/img/structure/B2401522.png)
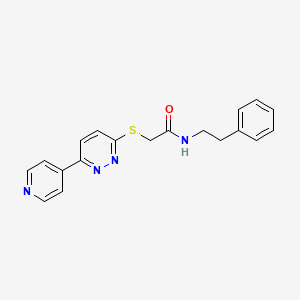
![(3As,6aR)-3a-fluoro-2-phenylmethoxycarbonyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B2401524.png)
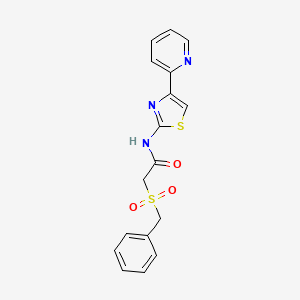
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2401526.png)
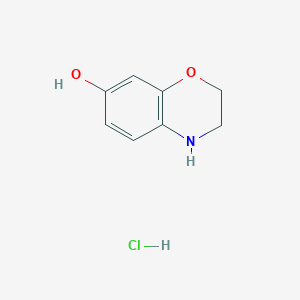
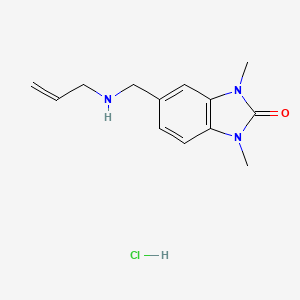
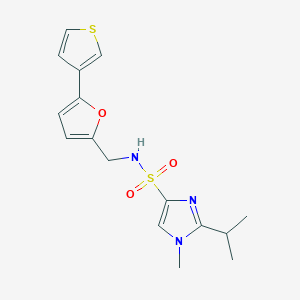
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2401538.png)
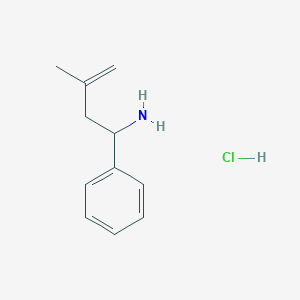
![methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2401541.png)